JAK3 Selectivity vs. Aminopiperidine Linker
In the development of the approved drug delgocitinib, replacement of the central aminopiperidine linker with a 6-methyl-1,6-diazaspiro[3.4]octane scaffold (specifically the (3S,4R)-1-(cyanoacetyl)-3-methyl derivative) resulted in a marked improvement in JAK3 selectivity compared to the parent compound tofacitinib . While both compounds are pan-JAK inhibitors, delgocitinib demonstrates superior selectivity against JAK3 and the broader JAK family over LCK .
| Evidence Dimension | JAK3 selectivity (relative improvement) |
|---|---|
| Target Compound Data | Improved JAK3 selectivity and JAK family selectivity over LCK |
| Comparator Or Baseline | Tofacitinib (aminopiperidine linker) |
| Quantified Difference | Qualitative improvement; numeric selectivity ratios not publicly disclosed |
| Conditions | Kinase inhibition panel; lead optimization study for delgocitinib |
Why This Matters
This head-to-head comparison validates that the 6-methyl-1,6-diazaspiro[3.4]octane core is not merely an interchangeable linker but a decisive structural element that modulates kinase selectivity, directly impacting drug candidate progression.
